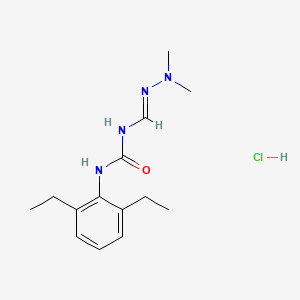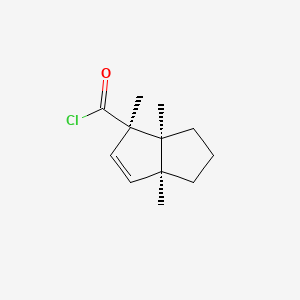
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is a complex organic compound with a unique structure It is characterized by its pentalene core, which is a bicyclic hydrocarbon, and the presence of a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentalene core, followed by the introduction of the carbonyl chloride group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s reactivity makes it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the activity of specific enzymes and their role in various biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating certain diseases and conditions, leveraging their unique chemical properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3aS,6aS)-octahydro-1-pentalenyl chloroacetate
- (1R,3aS,6aS)-octahydro-1-pentalenol
Uniqueness
Compared to similar compounds, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride stands out due to its specific functional group and the resulting reactivity. The presence of the carbonyl chloride group provides unique opportunities for chemical modifications and applications that are not possible with its analogs.
Propriétés
Formule moléculaire |
C12H17ClO |
|---|---|
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c1-10-5-4-6-12(10,3)11(2,8-7-10)9(13)14/h7-8H,4-6H2,1-3H3/t10-,11-,12-/m0/s1 |
Clé InChI |
UPXHKNRQJAPFED-SRVKXCTJSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]1([C@](C=C2)(C)C(=O)Cl)C |
SMILES canonique |
CC12CCCC1(C(C=C2)(C)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



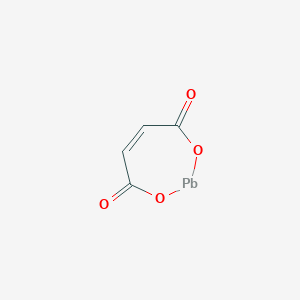

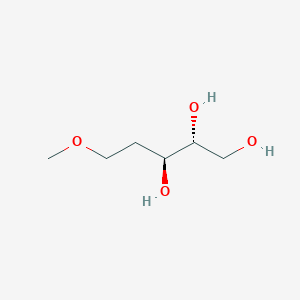
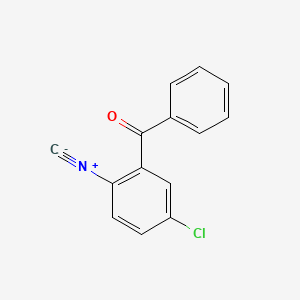
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
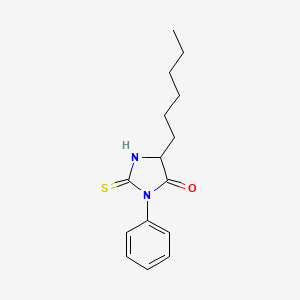
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
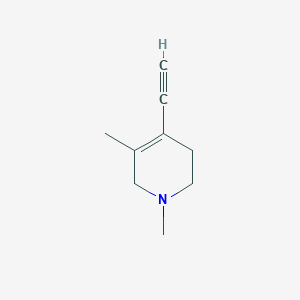
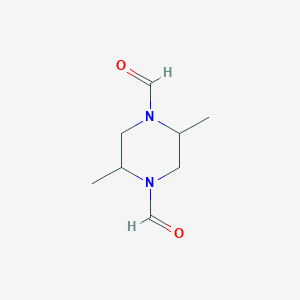

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
